Anhalidine
Overview
Description
Anhalidine is a naturally occurring tetrahydroisoquinoline-based alkaloid. This compound is part of a family of alkaloids structurally related to mescaline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anhalidine typically involves the formation of the tetrahydroisoquinoline core. One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline structure .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plants. when synthesized, it often involves multi-step organic synthesis techniques, including the use of protecting groups and selective functionalization to achieve the desired molecular structure .
Chemical Reactions Analysis
Types of Reactions: Anhalidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination under acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
Anhalidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its psychoactive properties and potential therapeutic uses.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Anhalidine involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its psychoactive effects. The exact molecular targets and pathways are still under investigation, but it is thought to influence the central nervous system similarly to other mescaline-related compounds .
Comparison with Similar Compounds
Mescaline: Another naturally occurring alkaloid with similar psychoactive properties.
Pellotine: Structurally related and found in the same plant sources.
Hordenine: A phenethylamine alkaloid with stimulant properties.
Uniqueness: Anhalidine is unique due to its specific tetrahydroisoquinoline structure, which differentiates it from other alkaloids like mescaline and pellotine. Its distinct chemical properties and biological effects make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13-5-4-8-6-10(15-2)12(16-3)11(14)9(8)7-13/h6,14H,4-5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXOXOHMRGAFDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C(=C2C1)O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176992 | |
Record name | 8-Isoquinolinol, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2245-94-5 | |
Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-8-isoquinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2245-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anhalidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Isoquinolinol, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANHALIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E6N7C369C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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